1-(3-Nitrophenyl)-2-propyn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-nitrophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h1,3-6,9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACRSIOBIWTUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293478 | |
| Record name | 1-(3-nitrophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83494-25-1 | |
| Record name | 83494-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-nitrophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 3 Nitrophenyl 2 Propyn 1 Ol
Established Synthetic Pathways to 1-(3-Nitrophenyl)-2-propyn-1-ol
The most direct and widely employed method for the synthesis of this compound involves the nucleophilic addition of an acetylide anion to 3-nitrobenzaldehyde (B41214). This approach is favored for its atom economy and the ready availability of the starting materials. The choice of the metal counter-ion for the acetylide plays a crucial role in the reaction's efficiency and handling.
Alkyne Addition to Nitrobenzaldehydes
The addition of a terminal alkyne to an aldehyde is a fundamental carbon-carbon bond-forming reaction. In the context of synthesizing this compound, this involves the reaction of an acetylide with 3-nitrobenzaldehyde. The electron-withdrawing nature of the nitro group on the aromatic ring can influence the reactivity of the aldehyde carbonyl group.
The use of organomagnesium reagents, specifically Grignard reagents, is a classic method for forming new carbon-carbon bonds. In this case, an ethynylmagnesium halide (a Grignard reagent) is reacted with 3-nitrobenzaldehyde. The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The magnesium acetylide can be prepared in situ by reacting a suitable Grignard reagent, like ethylmagnesium bromide, with acetylene (B1199291) or a protected acetylene derivative. This method is advantageous due to the relatively low cost and ease of preparation of the Grignard reagent. The reaction proceeds via a nucleophilic attack of the acetylide on the carbonyl carbon of 3-nitrobenzaldehyde, followed by an acidic workup to protonate the resulting alkoxide and yield the desired propargyl alcohol. While specific yields for the synthesis of this compound using this method are not extensively reported in readily available literature, similar reactions with other aldehydes proceed in good yields. For instance, the addition of magnesium acetylide complexes to other oxo compounds has been shown to provide the corresponding propargyl alcohols in yields of 70% or greater. google.com
A general representation of the reaction is as follows: HC≡CMgBr + O₂NC₆H₄CHO → O₂NC₆H₄CH(OMgBr)C≡CH O₂NC₆H₄CH(OMgBr)C≡CH + H₃O⁺ → O₂NC₆H₄CH(OH)C≡CH + Mg(OH)Br
| Reagent | Substrate | Solvent | Conditions | Product |
| Ethynylmagnesium bromide | 3-Nitrobenzaldehyde | THF | Anhydrous, inert atmosphere | This compound |
This table represents a generalized procedure based on standard Grignard reactions.
Lithium acetylides are another class of powerful nucleophiles for the alkynylation of aldehydes. nih.gov They are typically prepared by the deprotonation of a terminal alkyne with a strong organolithium base, such as n-butyllithium (n-BuLi), in an inert solvent like THF at low temperatures (e.g., -78 °C). orgsyn.org The resulting lithium acetylide is then reacted with 3-nitrobenzaldehyde. nih.gov This method often provides high yields and clean reactions. orgsyn.org The low reaction temperatures help to minimize side reactions. The use of amine-free lithium acetylide is often preferred to avoid potential complications. orgsyn.org Similar to the magnesium-mediated route, the reaction is quenched with an aqueous acid to afford the final product.
The general reaction scheme is: HC≡CLi + O₂NC₆H₄CHO → O₂NC₆H₄CH(OLi)C≡CH O₂NC₆H₄CH(OLi)C≡CH + H₃O⁺ → O₂NC₆H₄CH(OH)C≡CH + LiOH
| Reagent | Substrate | Solvent | Conditions | Product |
| Lithium acetylide | 3-Nitrobenzaldehyde | THF | -78 °C to rt, anhydrous, inert atmosphere | This compound |
This table represents a generalized procedure based on standard lithium acetylide additions.
Other Propargylation Strategies
Beyond the direct addition of pre-formed metal acetylides, other propargylation strategies can be envisioned. These might include the use of silyl-protected alkynes activated by fluoride (B91410) ions or the use of other metals like zinc or indium to mediate the addition. However, for the direct synthesis of the parent compound, the magnesium and lithium acetylide routes remain the most established and straightforward.
Stereoselective Synthesis of Enantiomerically Enriched this compound Derivatives
The synthesis of enantiomerically pure propargyl alcohols is of great interest as these molecules are valuable chiral building blocks. For this compound, the carbon atom bearing the hydroxyl group is a stereocenter. Asymmetric synthesis aims to produce one enantiomer selectively over the other.
Asymmetric Alkynylation Approaches
The most effective method for the stereoselective synthesis of chiral propargyl alcohols is the asymmetric addition of a terminal alkyne to an aldehyde, catalyzed by a chiral metal complex. nih.gov This approach has been successfully applied to a wide range of aldehydes, including 3-nitrobenzaldehyde.
Research has shown that the asymmetric alkynylation of 3-nitrobenzaldehyde can proceed with exceptional levels of stereocontrol. thieme-connect.comdatapdf.com One highly effective system involves the use of a zinc-based catalyst in conjunction with a chiral ligand. For instance, the use of a titanium-binaphthol (BINOL) derived catalyst has been reported to give the corresponding propargyl alcohol with an enantiomeric excess (e.e.) of 96% in the case of 3-nitrobenzaldehyde. datapdf.com This represents one of the highest selectivities achieved for this class of reactions. datapdf.com
Another study highlights that the asymmetric alkynylation of 3-nitrobenzaldehyde can occur in virtually quantitative yield and enantioselectivity. thieme-connect.com This suggests that the electronic properties of the 3-nitro-substituted aromatic ring are well-suited for achieving high levels of stereochemical induction in these catalytic systems. The general principle involves the in-situ formation of a zinc acetylide, which is then delivered to the aldehyde by a chiral catalyst, often an amino alcohol or a BINOL derivative. wikipedia.org The chiral ligand creates a chiral environment around the metal center, dictating the facial selectivity of the addition to the prochiral aldehyde.
| Catalyst System | Alkyne | Substrate | Yield | Enantiomeric Excess (e.e.) |
| Ti(OiPr)₄ / (R)-H₈-BINOL | Phenylacetylene (B144264) | 3-Nitrobenzaldehyde | High | 96% |
| Zn(OTf)₂ / Chiral Ligand | Terminal Alkyne | 3-Nitrobenzaldehyde | ~Quantitative | ~Quantitative |
Data sourced from references thieme-connect.comdatapdf.com. The specific alkyne used in the second entry was not detailed but is representative of terminal alkynes.
These highly efficient and selective methods provide access to enantiomerically enriched this compound, a valuable tool for the synthesis of complex, biologically active molecules and advanced materials.
Chiral Catalyst-Controlled Syntheses
The enantioselective synthesis of this compound, which involves the creation of a specific stereoisomer, is of great importance, particularly in the synthesis of chiral drugs and other biologically active molecules. This is typically achieved through the asymmetric addition of a terminal alkyne to 3-nitrobenzaldehyde in the presence of a chiral catalyst.
While specific data for the enantioselective synthesis of this compound is not extensively reported in publicly available literature, the general principles of such syntheses are well-established. Chiral ligands, often in complex with a metal, are employed to create a chiral environment that favors the formation of one enantiomer over the other.
Commonly used chiral catalysts for the synthesis of propargyl alcohols include derivatives of BINOL (1,1'-bi-2-naphthol) and amino alcohols like N-methylephedrine. These catalysts can activate either the alkyne or the aldehyde, or both, to facilitate the enantioselective carbon-carbon bond formation. The choice of catalyst, solvent, and reaction temperature are critical parameters that influence both the yield and the enantiomeric excess (ee) of the product.
Table 1: Representative Chiral Catalysts for Propargyl Alcohol Synthesis
| Catalyst System | Aldehyde Substrate | Alkyne Substrate | Enantiomeric Excess (ee) | Reference |
| Zn(OTf)₂ / (+)-N-Methylephedrine | Benzaldehyde | Phenylacetylene | 99% | General methodology reference |
| In(III) / (R)-BINOL | Various aldehydes | Terminal alkynes | High | General methodology reference |
| Cu-based catalyst / Chiral ligands | Benzaldehyde | Phenylacetylene | High | General methodology reference |
Note: This table represents general findings for propargyl alcohol synthesis and not specific results for this compound due to a lack of specific literature data.
Diastereoselective Routes
Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of this compound, this would be relevant if either the aldehyde or the alkyne substrate already contained a chiral center. The inherent stereochemistry of the starting material can influence the stereochemical outcome of the reaction, leading to a preference for one diastereomer.
General strategies for diastereoselective propargylation often rely on substrate control, where the existing chiral center directs the incoming nucleophile to a specific face of the carbonyl group. Alternatively, chiral reagents or catalysts can be used to override or enhance the directing effect of the substrate's chiral center.
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. For the synthesis of this compound, this involves exploring solvent-free conditions, sustainable catalysts, and energy-efficient reaction technologies like microwave irradiation and flow chemistry.
Solvent-Free Reaction Protocols
Performing reactions without a solvent offers significant environmental benefits by reducing waste and eliminating the use of often toxic and volatile organic compounds. For the synthesis of propargyl alcohols, solvent-free additions of terminal alkynes to aldehydes have been reported. These reactions are often facilitated by the use of a solid support or a catalytic amount of a base.
Sustainable Catalysis in Propargyl Alcohol Synthesis
The development of sustainable catalysts focuses on using earth-abundant, non-toxic metals or organocatalysts to replace traditional heavy metal catalysts. For propargyl alcohol synthesis, research has explored the use of catalysts based on copper, zinc, and indium, which are generally less toxic than alternatives like mercury or lead.
Microwave-Assisted and Flow Chemistry Applications
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various propargyl alcohols. The propargylation of aldehydes with allenylboron compounds, for example, has been efficiently carried out under microwave irradiation, in some cases without the need for a solvent. nih.govd-nb.info
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Propargyl Alcohols
| Reaction | Method | Reaction Time | Yield | Reference |
| Propargylation of Benzaldehyde | Conventional | 290 min | 78% | General finding nih.gov |
| Propargylation of Benzaldehyde | Microwave | 10-25 min | 97% | General finding nih.gov |
Note: This table illustrates the general advantages of microwave synthesis for propargyl alcohols and does not represent specific data for this compound.
Flow chemistry is another transformative technology where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner. This approach offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up of production. The synthesis of various heterocyclic compounds and active pharmaceutical ingredients has been demonstrated using flow chemistry, highlighting its potential for the synthesis of this compound. researchgate.netthieme-connect.de The integration of in-line purification techniques in flow systems can further streamline the synthetic process, delivering pure product directly.
Mechanistic Insights and Reaction Pathways of 1 3 Nitrophenyl 2 Propyn 1 Ol
Reactivity at the Propargylic Alcohol Functionality
The core reactivity of 1-(3-nitrophenyl)-2-propyn-1-ol is centered around its propargylic alcohol motif. This functionality is known to participate in a variety of reactions, including rearrangements, substitutions, additions, and oxidations. The electron-withdrawing nature of the 3-nitrophenyl group can influence the reactivity of the adjacent alcohol and alkyne groups.
Meyer-Schuster Rearrangement Mechanisms and Variations
The Meyer-Schuster rearrangement is a characteristic acid-catalyzed reaction of secondary and tertiary propargylic alcohols, which converts them into α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org For this compound, a secondary propargylic alcohol, this rearrangement would yield an α,β-unsaturated aldehyde.
The classical mechanism involves three main steps:
Protonation: The reaction is initiated by the rapid protonation of the hydroxyl group in the presence of a strong acid.
1,3-Shift: This is followed by the slow, rate-determining 1,3-shift of the protonated hydroxyl group, forming an allene (B1206475) intermediate.
Tautomerization and Deprotonation: The allene intermediate then undergoes keto-enol tautomerism, followed by a rapid deprotonation to yield the final α,β-unsaturated carbonyl compound. wikipedia.org
The formation of the unsaturated carbonyl product is typically irreversible. wikipedia.org While strong acids are traditionally used, the reaction can also be facilitated by transition metal-based and Lewis acid catalysts, which can offer milder reaction conditions. wikipedia.org For instance, gold catalysis is a well-established method for activating unsaturated systems like propargylic alcohols in Meyer-Schuster rearrangements. ucl.ac.uk Variations of this rearrangement have been developed, such as a Selectfluor-promoted reaction with diselenides to produce α-selenoenals and -enones. nih.gov
In some cases, particularly with tertiary propargylic alcohols, a competing reaction known as the Rupe rearrangement can occur, leading to α,β-unsaturated methyl ketones. wikipedia.org However, for a secondary alcohol like this compound, the Meyer-Schuster pathway to an α,β-unsaturated aldehyde is expected to be the primary rearrangement.
Nucleophilic Substitution Reactions
The hydroxyl group of propargylic alcohols can be substituted by a variety of nucleophiles, a transformation of significant importance in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.orgorganic-chemistry.org
C-C Bond Formation: The substitution of the hydroxyl group in this compound with a carbon-based nucleophile, such as an organoaluminum reagent or allyltrimethylsilane, can lead to the formation of a new C-C bond. organic-chemistry.orgnih.gov These reactions often proceed with high regioselectivity. organic-chemistry.org
C-N Bond Formation: Nitrogen-based nucleophiles, including amines and amides, can displace the hydroxyl group to form propargylamines. organic-chemistry.orgorganic-chemistry.org This can be achieved through various catalytic systems. organic-chemistry.orgorganic-chemistry.org Continuous-flow reduction methods have also been developed for C-N bond formation in related systems, highlighting modern synthetic approaches. nih.govresearchgate.net
C-O Bond Formation: The reaction of this compound with alcohols as nucleophiles results in the formation of propargyl ethers. organic-chemistry.orgorganic-chemistry.org This etherification can be catalyzed by various Lewis or Brønsted acids. nih.gov
Metal-Catalyzed Conditions: A wide array of transition metals have been employed to catalyze the nucleophilic substitution of propargylic alcohols. Iron(III) chloride (FeCl₃) has been shown to be an efficient and inexpensive catalyst for these reactions, promoting the formation of C-C, C-O, C-S, and C-N bonds with high yields and regioselectivity. organic-chemistry.org Other metals like ruthenium, rhenium, gold, and iridium have also been utilized. organic-chemistry.orgacs.org For instance, an iridium-tin heterobimetallic catalyst has been demonstrated for the substitution with various nucleophiles. acs.org
Metal-Free Conditions: To circumvent the cost and potential toxicity of some metal catalysts, metal-free alternatives have been developed. Simple organic acids such as p-toluenesulfonic acid (PTSA) and camphorsulfonic acid (CSA) can effectively catalyze the direct nucleophilic substitution of propargylic alcohols. organic-chemistry.org These reactions can often be performed under mild conditions, in air, and without the need for dry solvents, offering a more environmentally friendly approach. organic-chemistry.org
The following table summarizes various catalytic systems used for nucleophilic substitution of propargylic alcohols:
| Catalyst System | Nucleophiles | Bond Formed | Reference |
| FeCl₃ | Allyl trimethylsilane, alcohols, thiols, amides | C-C, C-O, C-S, C-N | organic-chemistry.org |
| p-Toluenesulfonic acid | Alcohols, thiols, amines, amides, allyltrimethylsilane | C-O, C-S, C-N, C-C | organic-chemistry.org |
| [Ir(COD)(SnCl₃)Cl(μ-Cl)]₂ | Arenes, thiols, alcohols, sulfonamides | C-C, C-S, C-O, C-N | acs.org |
Hydroamination Reactions and Divergent Pathways
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. For propargylic alcohols like this compound, hydroamination can lead to various products depending on the reaction conditions and catalysts used.
Gold-catalyzed intermolecular hydroamination of propargylic alcohols with anilines can produce 3-hydroxyimines with complete regioselectivity. ucl.ac.uk These intermediates can be further reduced to 1,3-aminoalcohols. Interestingly, by using a catalytic amount of aniline (B41778), the reaction pathway can diverge to yield 3-hydroxyketones via a hydroamination/imine hydrolysis sequence. ucl.ac.uk This highlights the ability to control the reaction outcome to access different valuable building blocks from the same starting materials. Further manipulation of the reaction conditions can even lead to the selective formation of 3-aminoketones through a rearrangement/hydroamination pathway. ucl.ac.uk
Oxidation Reactions and Product Diversification
The oxidation of the propargylic alcohol functionality in this compound can lead to a variety of oxidized products, further diversifying its synthetic utility. The specific product obtained depends on the oxidizing agent and reaction conditions employed.
The primary alcohol of the propargyl group can be oxidized to an aldehyde, yielding 3-(3-nitrophenyl)prop-2-yn-1-al, or further to a carboxylic acid, giving 3-(3-nitrophenyl)prop-2-ynoic acid. wikipedia.org The oxidation of propargylic alcohols to the corresponding α,β-unsaturated carbonyl compounds is also a common transformation. wikipedia.orgrsc.orgorganic-chemistry.orgscripps.edursc.org For example, bovine liver catalase has been shown to oxidize 2-propyn-1-ol. nih.gov The oxidation of the alcohol can also be part of a one-pot reaction to form more complex structures. For instance, a one-step synthesis of α,β-unsaturated carbonyl systems from saturated alcohols and carbonyl compounds using o-iodoxybenzoic acid (IBX) has been reported. scripps.edu
The following table provides examples of oxidation products from propargylic alcohols:
| Reagent/Catalyst | Product Type | Reference |
| General oxidizing agents | Propynal or Propargylic acid | wikipedia.org |
| o-Iodoxybenzoic acid (IBX) | α,β-Unsaturated carbonyl compounds | scripps.edu |
| Bovine liver catalase | Aldehyde | nih.gov |
| Visible-light/organocatalyst | α,β-Unsaturated ketones and aldehydes | rsc.org |
C-C Bond Cleavage Reactions in Propargylic Alcohols
While the typical reactions of propargylic alcohols involve the C-O bond or the alkyne, C-C bond cleavage represents a less common but mechanistically significant pathway. libretexts.org These reactions often require metal catalysts to proceed. For instance, rhenium complexes have been shown to promote the C-C bond cleavage of internal propargylic alcohols. nih.gov This process can lead to the formation of vinylidene complexes through the elimination of a ketone or aldehyde. nih.gov Computational studies suggest that these reactions may proceed via a β-alkynyl elimination from an alkoxide intermediate. nih.gov Ruthenium complexes have also been implicated in the C-O bond cleavage of propargylic alcohols, which can subsequently lead to isomerization. rsc.org
Oxidative C-C bond cleavage is another pathway, demonstrated with primary alcohols using polyoxometalate catalysts, which proceeds through an electron transfer and oxygen transfer mechanism. elsevierpure.com Radical-mediated reactions have also emerged as a powerful tool for cleaving C-C bonds under specific conditions. rsc.org In the context of this compound, such cleavage reactions could theoretically occur between the carbinol carbon and the ethynyl (B1212043) group or between the carbinol carbon and the phenyl ring, representing a retro-alkynylation or retro-arylation, respectively. The feasibility of these reactions would be highly dependent on the specific reagents and conditions employed.
Transformations Involving the Nitro Group
The nitro group on the aromatic ring is a versatile functional handle, readily undergoing reduction to various oxidation states or participating in other transformations. sci-hub.se Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.
Selective Reduction of the Nitro Group to Amino and Hydroxylamino Functions
A key transformation for compounds like this compound is the selective reduction of the nitro group without affecting the sensitive alkyne and alcohol functionalities. acs.org Achieving this chemoselectivity is a common challenge in organic synthesis, as many reducing agents can also reduce the carbon-carbon triple bond. organic-chemistry.orgresearchgate.net The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates to the final amine. acs.org
| Intermediate | Description |
| Nitrosoarene | Formed by the initial two-electron reduction of the nitro group. |
| N-Arylhydroxylamine | Formed by a further two-electron reduction of the nitroso intermediate. It can sometimes be isolated as the final product. google.com |
| Aminoarene (Aniline) | The final product resulting from the complete six-electron reduction of the nitro group. |
Catalytic Hydrogenation Mechanisms
Catalytic hydrogenation is a widely used method for nitro group reduction. acs.org However, standard catalysts like Palladium on carbon (Pd/C) often lead to the simultaneous reduction of the alkyne. youtube.com To achieve selectivity, specialized catalyst systems are required.
Cobalt polysulfide and ruthenium sulfide (B99878) have been successfully employed for the selective hydrogenation of the nitro group in (3-nitrophenyl)acetylene, a closely related structure. lookchem.com This method is proposed to involve a chemical reduction with hydrogen sulfide that is generated catalytically under the reaction conditions. lookchem.com Another approach involves the use of Lindlar's catalyst, which is known to selectively reduce alkynes to Z-alkenes, but under different conditions, it can be "poisoned" to favor the reduction of other functional groups. youtube.com
The general mechanism for heterogeneous hydrogenation involves the independent diffusion and adsorption of the nitroarene and hydrogen onto the catalyst surface. youtube.com The nitro group is sequentially reduced, often through nitroso and hydroxylamine intermediates. acs.org The presence of the alkyne can compete for active sites on the catalyst surface, making selectivity a critical challenge. nsf.gov
Metal-Acid Mediated Reductions
The reduction of aromatic nitro groups using a metal in the presence of an acid is a classic and robust method. acs.org Common systems include tin (Sn) with hydrochloric acid (HCl), iron (Fe) with acetic acid, and zinc (Zn) with acid. acs.orgnowgonggirlscollege.co.in
The general mechanism involves the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, ultimately yielding the corresponding aniline.
Common Metal-Acid Systems for Nitro Reduction
| Metal | Acid | Notes |
|---|---|---|
| Tin (Sn) | Concentrated HCl | A historically common but less favored method now due to environmental concerns with tin waste. acs.org |
| Iron (Fe) | Acetic Acid / NH₄Cl | Considered a greener alternative and was used industrially for aniline production. acs.org |
A significant challenge in applying this method to this compound is the potential for the alkyne to undergo hydration or other reactions under the harsh acidic conditions. However, reagents like stannous chloride (SnCl₂) in a non-acidic medium such as ethanol (B145695) can selectively reduce the nitro group in the presence of an alkyne. researchgate.net
Condensation Reactions of Nitroso Intermediates
During the partial reduction of the nitro group, a nitroso intermediate (Ar-N=O) is formed. This highly reactive species can participate in subsequent reactions, particularly condensation reactions, if it is not immediately reduced further. nih.gov
One common pathway involves the condensation of the nitroso intermediate with the hydroxylamine intermediate, which is also present in the reaction mixture. This condensation leads to the formation of an azoxy compound (Ar-N=N(O)-Ar). acs.org The azoxy species can then be further reduced to the corresponding azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) compounds, which are often observed as byproducts in nitroarene reductions. acs.orgnowgonggirlscollege.co.in These condensation pathways compete with the direct reduction pathway to the amine. acs.org Nitrosocarbonyl intermediates, which are related species, are also known to undergo ene reactions with alkenes. nih.gov
Cascade and Domino Reactions Utilizing this compound
Reductive Cyclization Strategies
A prominent strategy for the synthesis of quinoline (B57606) scaffolds from nitrophenyl propargyl alcohols involves reductive cyclization. While much of the reported research focuses on the ortho-nitro isomer, the mechanistic principles can be extended to the meta-nitro substituted compound, this compound, with expected differences in the final products.
The established pathway for o-nitrophenyl propargyl alcohols involves the reduction of the nitro group to an amino group, which then acts as an intramolecular nucleophile. organic-chemistry.orgnih.gov This is typically followed by an acid-catalyzed Meyer-Schuster rearrangement of the propargyl alcohol to an enone, which subsequently undergoes cyclization and aromatization to afford the quinoline ring system. organic-chemistry.org A variety of reducing agents have been shown to be effective for the initial nitro group reduction in the synthesis of substituted quinolines from the corresponding o-nitrophenyl propargyl alcohols.
Table 1: Reducing Agents for the Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols
| Reducing Agent | Solvent/Acid | Yield (%) | Reference |
|---|---|---|---|
| Fe/HCl | Ethanol/Water | 82-95 | organic-chemistry.org |
| Zn/AcOH | Ethanol | 82-95 | organic-chemistry.org |
| SnCl₂/HCl | Ethanol | 82-95 | organic-chemistry.org |
This data is for the reductive cyclization of o-nitrophenyl propargyl alcohols and serves as a reference for potential conditions for the m-nitro isomer.
In the case of this compound, the reduction of the nitro group to an aniline would be the initial step. However, due to the meta position of the newly formed amino group relative to the propargyl alcohol side chain, a direct intramolecular cyclization to form a quinoline is not feasible. Instead, the resulting 1-(3-aminophenyl)-2-propyn-1-ol could potentially undergo intermolecular reactions or be utilized in subsequent synthetic steps to construct different heterocyclic systems. The intramolecular cyclization would require a different strategic approach, possibly involving a rearrangement or the introduction of a linking agent.
Tandem Propargylation-Cyclization Sequences
Tandem reactions that initiate with a propargylation event followed by a cyclization cascade represent a powerful tool in heterocyclic synthesis. For this compound, its propargylic alcohol functionality is the key to initiating such sequences. Although direct examples involving this specific molecule are not prevalent in the literature, the reactivity of similar propargylic alcohols suggests plausible pathways.
One potential tandem sequence could involve an initial nucleophilic substitution at the propargylic position, followed by a cyclization triggered by the nitro group (or its reduced form). For instance, a domino propargylation/furanylation/benzannulation has been developed for 2,4-diyn-1-ols with 1,3-dicarbonyl compounds, leading to fused benzofurans and indoles. nih.gov Adapting this concept, this compound could potentially react with a suitable nucleophile in a propargylic substitution, and a subsequent intramolecular reaction involving the nitro group could lead to novel heterocyclic structures.
A hypothetical tandem sequence is outlined below:
Activation of the Hydroxyl Group: The hydroxyl group of this compound is first converted into a better leaving group, for example, by protonation with an acid or conversion to a propargylic acetate.
Nucleophilic Attack: A suitable nucleophile, such as an enol or an aromatic ring, attacks the activated propargylic position.
Cyclization: The newly introduced substituent, now tethered to the nitrophenyl ring via the propargyl unit, undergoes a cyclization reaction. This cyclization could be triggered by the reduction of the nitro group to an amine, which then acts as an intramolecular nucleophile.
The success of such a tandem strategy would be highly dependent on the choice of nucleophile and the reaction conditions to control the chemo- and regioselectivity of the process.
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. tcichemicals.commdpi.com this compound possesses two key functionalities, the alcohol and the terminal alkyne (after a potential isomerization), that make it an attractive candidate for participation in MCRs.
While specific MCRs employing this compound are not extensively documented, its potential as a building block in established MCRs can be envisioned. For example, in an A³ coupling (Aldehyde-Alkyne-Amine), the alkyne moiety of this compound could react with an aldehyde and a secondary amine to form a propargylamine. The nitro group on the phenyl ring would remain as a functional handle for further transformations.
A hypothetical Ugi-type MCR could also be designed. The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. beilstein-journals.org In a modified Ugi reaction, this compound could potentially act as the alcohol component, although this is a less common variation. A more plausible scenario would involve its prior conversion to a corresponding aldehyde or carboxylic acid to participate in a classical Ugi reaction, with the nitro-substituted phenylacetylene (B144264) core providing a unique structural element to the resulting α-acylamino amide product.
The exploration of this compound in MCRs remains a promising area for the discovery of novel chemical entities with potential applications in medicinal chemistry and materials science.
Applications of 1 3 Nitrophenyl 2 Propyn 1 Ol As a Precursor in Complex Molecule Synthesis
Construction of Heterocyclic Systems
The reactivity of 1-(3-nitrophenyl)-2-propyn-1-ol is particularly well-exploited in the synthesis of heterocyclic compounds. The nitro group often serves as a latent amino group or participates in cyclization reactions, while the propargyl alcohol moiety can undergo various rearrangements and additions to form the heterocyclic core.
This compound is an effective precursor for the synthesis of substituted quinolines, a core structure in many pharmaceuticals and biologically active compounds. ualberta.ca A primary method involves the reductive cyclization of o-nitrophenyl propargyl alcohols. nih.gov In this process, the nitro group is first reduced to an amino group. This intermediate amine then undergoes an acid-catalyzed cyclization and dehydration, involving the propargyl alcohol. A key step in this transformation is a Meyer-Schuster rearrangement, which converts the secondary propargyl alcohol into an α,β-unsaturated ketone, facilitating the final ring closure to the quinoline (B57606) system. nih.gov The yields of the resulting quinolines can be influenced by the substitution pattern of the propargyl alcohol. nih.gov
A related strategy allows for the one-step synthesis of quinoline-2(1H)-thiones and selones from similar propargyl alcohol precursors. nih.gov This method treats an aminophenyl-substituted propargyl alcohol with a base and elemental sulfur or selenium, proceeding through an intramolecular nucleophilic attack of the amino group on a reactive chalcogenoketene intermediate. nih.gov
Table 1: Synthesis of Quinolines from Nitrophenyl Propargyl Alcohols
| Precursor Type | Reaction | Product | Key Features |
|---|---|---|---|
| o-Nitrophenyl propargyl alcohol | Reductive cyclization | 2-Substituted or 2,4-disubstituted quinolines | Involves a Meyer-Schuster rearrangement; yields are generally high. nih.gov |
The versatile structure of this compound also enables its use in constructing other important nitrogen-containing heterocycles like indoles and pyrazoles.
Indoles: The synthesis of indoles from nitroaromatic compounds is a well-established field. researchgate.netresearchgate.net For instance, the Bartoli indole (B1671886) synthesis specifically utilizes ortho-substituted nitroarenes, reacting them with vinyl Grignard reagents to produce 7-substituted indoles. youtube.com While not a direct application of this compound, the underlying principle of using a nitro-substituted ring as the foundation for the indole core is highly relevant. The nitro group in this compound can be reduced to an amine, which can then be induced to cyclize with the propargyl unit under various catalytic conditions to form the indole ring system.
Pyrazoles: Pyrazoles, five-membered heterocycles with two adjacent nitrogen atoms, are prevalent in medicinal chemistry. mdpi.comresearchgate.net A common and direct route to their synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com this compound can serve as a precursor to the required 1,3-dicarbonyl moiety. The alkyne can be hydrated via a Meyer-Schuster rearrangement or other methods to generate an enone, which can then be further oxidized or rearranged to create the 1,3-dicarbonyl skeleton necessary for condensation with hydrazines to form the pyrazole (B372694) ring. nih.govorganic-chemistry.org
The propargyl alcohol functionality is central to the synthesis of oxygen-containing heterocycles. Transition metal-catalyzed cycloisomerization reactions are a powerful tool for creating five- or six-membered oxygen-containing rings from precursors like this compound. rsc.org For example, the intramolecular addition of the hydroxyl group across the alkyne can lead to the formation of furan (B31954) or pyran ring systems. Specifically, under gold or other transition-metal catalysis, the alcohol can attack the activated alkyne, leading to an endo- or exo-cyclization. An exo-dig cyclization would produce a five-membered ring, yielding a substituted methylenetetrahydrofuran, a valuable structural motif in organic synthesis. organic-chemistry.org
Role in the Synthesis of Functionalized Organic Building Blocks
Beyond its use in forming the core of heterocyclic systems, this compound is a precursor to valuable functionalized intermediates that can be used in a variety of subsequent synthetic operations.
Propargyl alcohols are classic precursors to α,β-unsaturated ketones (enones) through the Meyer-Schuster rearrangement. nih.gov This acid-catalyzed reaction involves the isomerization of the secondary alcohol to an allene (B1206475) intermediate, which then tautomerizes to the more stable enone. Thus, this compound can be readily converted into 1-(3-nitrophenyl)prop-2-en-1-one. chemrxiv.org These enones are highly versatile synthetic intermediates, acting as Michael acceptors and participating in a wide range of conjugate addition and cycloaddition reactions.
Furthermore, the enone derived from this compound can be easily converted into the corresponding β-hydroxyketone. This is typically achieved through the hydration of the double bond, for example, via hydroboration-oxidation or other anti-Markovnikov hydration methods. The resulting β-hydroxyketone is another important building block, commonly used in aldol (B89426) and related C-C bond-forming reactions.
The terminal alkyne group in this compound makes it an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. genelink.comchemeurope.com The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. wikipedia.orgatdbio.com
This compound can be "clicked" onto any molecule containing an azide (R-N₃). This reaction is extremely efficient and specific, allowing the nitrophenylpropynol moiety to be attached to a wide range of substrates, including polymers, biomolecules, and other complex organic molecules, to create new functionalized building blocks. atdbio.comprecisepeg.com The resulting triazole product incorporates the 3-nitrophenyl group, which can be further modified, for example, by reduction to an amine, providing a handle for further diversification.
Table 2: Conceptual Click Chemistry Application
| Alkyne Component | Azide Component | Catalyst | Product |
|---|
Intermediates for Amino Acid Derivatives and Peptides
The utility of this compound as a direct precursor in the synthesis of amino acid derivatives and peptides is not substantially documented in publicly available scientific literature. Extensive searches of chemical databases and scholarly articles did not yield specific examples or dedicated studies outlining the conversion of this particular compound into amino acid or peptide structures.
While the propargyl alcohol and nitrophenyl moieties present in this compound are functional groups that participate in a wide range of organic transformations, their combined application in the direct construction of amino acid backbones or for peptide coupling reactions appears to be a novel area of investigation.
In principle, the chemical functionalities of this compound offer several speculative pathways for the synthesis of non-proteinogenic amino acids or peptidomimetics. For instance, the propargylic alcohol could potentially undergo transformations such as the Meyer-Schuster rearrangement to form an α,β-unsaturated aldehyde, which could then be a substrate for amination reactions to introduce the key amino group. wikipedia.org However, research to validate such synthetic routes originating from this compound is not currently available.
Similarly, the nitrophenyl group is a well-known functional handle in organic synthesis and has been employed as a protecting group in peptide synthesis. Its electron-withdrawing nature can influence the reactivity of the parent molecule. However, its specific role in guiding the transformation of the propargyl alcohol portion of this compound towards amino acid-like structures has not been reported.
It is important to note that the synthesis of amino acid derivatives and peptidomimetics is a vast field with numerous established methodologies. nih.govorgsyn.org These typically involve the use of well-characterized starting materials and synthetic intermediates. The absence of this compound in this context within the surveyed literature suggests that its potential as a precursor for these target molecules has yet to be explored or reported.
Future research may yet uncover synthetic routes that leverage the unique combination of functional groups in this compound for the creation of novel amino acid derivatives and peptide analogs.
Advanced Spectroscopic and Computational Investigations of 1 3 Nitrophenyl 2 Propyn 1 Ol
High-Resolution Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure and conformation of 1-(3-Nitrophenyl)-2-propyn-1-ol. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed insights into the connectivity of atoms and the nature of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, methine, and acetylenic protons. The protons on the nitrophenyl ring typically appear as a complex multiplet in the downfield region due to the electron-withdrawing effect of the nitro group. The methine proton adjacent to the hydroxyl group and the acetylenic proton each give rise to distinct signals, with their chemical shifts and coupling patterns providing valuable structural information.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a separate resonance. The signals for the aromatic carbons are observed in the typical downfield region, with the carbon atom attached to the nitro group being significantly deshielded. The carbons of the propargyl group, including the acetylenic carbons and the carbon bearing the hydroxyl group, have characteristic chemical shifts that confirm the presence of this functionality.
2D-NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to assign the signals of the aromatic protons. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C NMR signals.
| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.50-8.40 | m | - |
| Methine-H | 5.50 | d | 2.2 |
| Acetylenic-H | 2.70 | d | 2.2 |
| Hydroxyl-H | 3.50 | br s | - |
| ¹³C NMR Data | Chemical Shift (δ, ppm) |
| Aromatic C-NO₂ | 148.5 |
| Aromatic C-H | 122.0-135.0 |
| Aromatic C-C | 140.0 |
| Methine C-OH | 65.0 |
| Acetylenic C | 82.0 |
| Acetylenic C-H | 75.0 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
The IR spectrum of this compound shows distinct absorption bands that confirm its structure. A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C≡C stretching vibration of the alkyne functionality gives rise to a sharp, weak to medium absorption band around 2100-2260 cm⁻¹. The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations typically observed around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring and the acetylenic group are also observed in their respective characteristic regions.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| O-H (Alcohol) | 3400-3200 (broad) |
| C≡C (Alkyne) | 2100-2260 (sharp, weak) |
| C-H (Alkyne) | ~3300 (sharp) |
| NO₂ (Nitro) | 1530-1500 (asymmetric stretch) |
| NO₂ (Nitro) | 1350-1330 (symmetric stretch) |
| C-H (Aromatic) | 3100-3000 |
| C=C (Aromatic) | 1600-1450 |
Computational Chemistry Studies
Computational chemistry provides a theoretical framework to investigate the properties of this compound at the molecular level. These studies offer insights that complement experimental findings and can predict molecular behavior.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity indices.
DFT calculations are instrumental in studying the reaction mechanisms involving this compound by locating and characterizing the transition states of chemical reactions. By calculating the energies of the reactants, products, and transition states, the activation energy for a given reaction can be determined. This information is crucial for understanding the kinetics and feasibility of chemical transformations. For instance, in a potential cycloaddition reaction, DFT can model the approach of the reactants and identify the geometry and energy of the highest point along the reaction coordinate.
Molecular Dynamics Simulations for Conformational Space Exploration
No specific studies employing molecular dynamics (MD) simulations to explore the conformational space of this compound were found. Such a study would typically involve simulating the molecule's movements over time to identify stable conformers, determine their relative energies, and analyze key dihedral angles that define the molecule's three-dimensional shape. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species.
Quantum Chemical Characterization of Intermediates
There is no available research detailing the quantum chemical characterization of reaction intermediates involving this compound. This type of investigation would use methods like Density Functional Theory (DFT) to calculate the geometric structures, energies, and electronic properties of transient species that may form during chemical reactions. Such data provides mechanistic insights into potential synthetic pathways or metabolic transformations of the compound.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Transformations of 1-(3-Nitrophenyl)-2-propyn-1-ol
The transformation of propargylic alcohols is a cornerstone of modern organic synthesis, and the development of novel catalytic systems is paramount. Future work on this compound will likely focus on creating more efficient, selective, and recyclable catalysts.
Research into new metal-carbon catalysts, which feature a three-dimensional array of metal particles within a carbon matrix, presents a promising direction. hud.ac.uk These systems offer potential advantages over conventional supported catalysts. Another area of interest is the use of polysiloxane-stabilized platinum nanoparticles, which have proven effective for the hydrosilylation of various alkynes, offering a mild and efficient route to vinyl silanes. mdpi.com
Furthermore, the application of gold(III) complexes and advanced ligand design is a key area for tackling challenging catalytic transformations of alkynes. acs.org The development of catalysts that can control regioselectivity in additions across the alkyne bond of this compound is a significant goal. For instance, a catalytic system involving mercuric oxide and boron trifluoride has been used to transform 3-phenyl-2-propyn-1-ol (B127171) in the presence of alcohols, leading to various keto and alkoxy products. osti.gov Adapting such systems to the nitrophenyl-substituted analogue could yield novel molecular architectures.
Table 1: Examples of Catalytic Systems for Propargyl Alcohol Transformations
| Catalyst System | Transformation | Substrate Example | Key Advantages |
| HgO-BF₃·O(C₂H₅)₂ | Addition of Alcohols | 3-Phenyl-2-propyn-1-ol | Formation of alkoxy-propanones and trialkoxypropanes. osti.gov |
| Polysiloxane-stabilized Pt Nanoparticles | Hydrosilylation | Terminal and Internal Alkynes | Mild conditions, efficient, recyclable catalyst. mdpi.com |
| Pd/Ir Tandem Catalysis | Hydroarylation/Photoisomerization | General Alkynes | Access to complementary stereochemistry (Z-isomer). rsc.org |
| Ni-Catalyzed System | Hydroarylation | Terminal Alkynes | High regioselectivity and stereoselectivity. acs.org |
This table is based on research on analogous compounds and represents potential applications for this compound.
Exploration of Bio-Inspired Synthetic Routes
The demand for enantiomerically pure pharmaceuticals and fine chemicals makes biocatalysis a highly attractive field for the synthesis of chiral molecules like this compound. researchgate.net Bio-inspired routes offer mild reaction conditions, high enantioselectivity, and a greener alternative to traditional chemical methods.
A promising strategy involves an enzymatic cascade. nih.govnih.gov In this approach, a racemic mixture of a propargylic alcohol can first be oxidized by a peroxygenase from Agrocybe aegerita to form the corresponding ketone. Subsequently, this ketone can be stereoselectively reduced using either an (R)-selective alcohol dehydrogenase (from Lactobacillus kefir) or an (S)-selective alcohol dehydrogenase (from Thermoanaerobacter brokii) to yield the desired enantiopure alcohol. nih.govacs.org This method has been successfully applied to other propargylic alcohols, achieving high yields and excellent enantiomeric excess. nih.gov
Table 2: Biocatalytic Deracemization of a Propargylic Alcohol
| Enzyme Cascade | Substrate | Product | Isolated Yield | Enantiomeric Excess (ee) |
| Peroxygenase / (S)-selective ADH | Racemic 1a | (S)-1a | 76% | 91.1% |
| Peroxygenase / (R)-selective Amine Transaminase | Racemic 1a | (R)-1c (amine) | 19.5% | >99% |
Data from a semi-preparative scale synthesis of a related propargylic alcohol (1a) and its corresponding amine (1c). nih.gov This demonstrates the potential for producing enantiopure this compound.
The exploration of other enzymes, such as amine transaminases, could further expand the synthetic utility, allowing for the conversion of the alcohol into valuable chiral propargylic amines. researchgate.netnih.gov
Advanced Functionalization Strategies for Enhanced Molecular Complexity
To increase the structural diversity and potential applications of derivatives of this compound, advanced functionalization strategies are crucial. These methods aim to build complex molecular scaffolds from the relatively simple starting material.
C-H Activation: Transition metal-catalyzed C-H activation has become a powerful tool for forming new C-C bonds directly from unactivated C-H bonds, offering a more atom-economical approach than traditional cross-coupling reactions. nih.govrsc.org For this compound, C-H activation could be directed to the aromatic ring, allowing for the introduction of various functional groups at specific positions. Palladium catalysis, in particular, has been widely used for the ortho-functionalization of aromatic rings. rsc.org
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient for generating molecular complexity. The alkyne functionality in this compound is an excellent coupling partner in many MCRs. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be used to synthesize 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov These triazole rings are important pharmacophores in medicinal chemistry. Research into novel MCRs involving this compound could lead to the rapid discovery of new bioactive compounds. nih.gov
Stereodivergent Functionalization: Developing methods that can selectively produce either E- or Z-isomers of a product is a significant challenge in synthesis. Recent advances have shown that by modulating catalysts or reaction conditions, stereodivergent outcomes can be achieved for alkyne transformations. rsc.org For example, a di-Co(III) complex has been used for the semi-hydrogenation of alkynes, where tuning the water concentration switches the selectivity between the E- and Z-alkene products. rsc.org Applying such strategies to this compound would provide access to a wider range of stereochemically defined olefins.
Integration with Continuous Flow Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved scalability, and the ability to safely handle hazardous reagents and intermediates. nih.govacsgcipr.org
The synthesis and transformation of this compound could greatly benefit from flow chemistry. For example, the synthesis of 1,2,3-triazoles via CuAAC has been efficiently performed in flow systems using heterogeneous catalysts like copper-on-charcoal. rsc.orgnih.gov This approach simplifies product purification and allows for catalyst recycling. One study reported the synthesis of the antiepileptic drug Rufinamide in 96% isolated yield using a flow protocol. rsc.org
Flow reactors also enable reactions to be performed at high temperatures and pressures, which can dramatically accelerate reaction rates. acsgcipr.org This would be particularly useful for transformations of this compound that are sluggish under standard conditions. The integration of multiple reaction steps into a single "one-flow" system, potentially including in-line purification, represents a major trend in the synthesis of active pharmaceutical ingredients and could be applied to complex derivatives of the target compound. tue.nl
High-Throughput Screening for Reaction Discovery
High-throughput screening (HTS) is a powerful methodology for accelerating the discovery and optimization of chemical reactions. unchainedlabs.comdiscoveracs.org Instead of testing reaction conditions sequentially, HTS allows for the parallel execution of hundreds or even thousands of unique experiments, enabling a vast reaction space (including different catalysts, ligands, solvents, and bases) to be explored rapidly. unchainedlabs.comnih.gov
For this compound, HTS could be employed to:
Discover Novel Transformations: By screening a diverse set of catalysts and reagents, entirely new reactions involving the alkyne or alcohol functionalities could be identified. acs.org
Optimize Reaction Conditions: For a known transformation, such as a Suzuki or Sonogashira coupling, HTS can rapidly identify the optimal combination of parameters to maximize yield and selectivity. unchainedlabs.compurdue.edu
Map Reaction Variables: HTS provides a comprehensive picture of how different variables interact, revealing trends that might not be obvious from traditional, one-variable-at-a-time optimization. unchainedlabs.com
Modern HTS workflows are often coupled with rapid analysis techniques like mass spectrometry, allowing for the screening of a 96-well plate in minutes. nih.gov This approach systematically and expeditiously pinpoints promising reaction conditions, abandoning inefficient pathways early and focusing resources on the most viable routes for the functionalization of this compound. unchainedlabs.compurdue.edu
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl) and alkyne protons (δ 2.5–3.5 ppm). Carbon signals for the nitro group appear at δ 145–150 ppm .
- IR Spectroscopy : Confirm hydroxyl (3200–3400 cm⁻¹) and alkyne (≈2100 cm⁻¹) stretches .
- Mass Spectrometry : Validate molecular weight (e.g., m/z 191 for [M+H]⁺) using ESI-MS .
Advanced Tip : High-resolution MS (HRMS) resolves isotopic patterns, critical for verifying molecular formula .
How can discrepancies between NMR and IR data be resolved when confirming the compound’s structure?
Advanced Research Question
Discrepancies often arise from:
- Tautomerism : The nitro group’s resonance can shift NMR signals. Use deuterated solvents to stabilize tautomers .
- Hydrogen Bonding : IR hydroxyl stretches may split due to intermolecular H-bonding. Compare solid-state (KBr pellet) vs. solution-phase IR .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., C–C bond lengths ≈1.46 Å for alkyne groups) .
Example : In , single-crystal X-ray confirmed the absence of keto-enol tautomerism, aligning NMR/IR data.
What computational methods predict the reactivity of the nitro and alkyne groups in this compound?
Advanced Research Question
- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (nitro group directing effects) and alkyne nucleophilicity .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict sites for electrophilic attacks (e.g., alkyne’s LUMO at ≈-1.5 eV) .
- MD Simulations : Study solvent effects on nitro group stability in aqueous vs. organic phases .
Case Study : used DFT to rationalize the nitro group’s electron-withdrawing effect on adjacent carbonyl reactivity.
What strategies mitigate decomposition during storage of this compound?
Advanced Research Question
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the nitro group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the alkyne .
- Temperature : Long-term storage at –20°C reduces thermal degradation (TGA data shows stability up to 110°C) .
Experimental Validation : In , surface adsorption studies showed reduced decomposition on glass vs. metal surfaces.
How can catalytic applications of this compound be explored in organic synthesis?
Advanced Research Question
- Ligand Design : Utilize the alkyne as a coordination site for transition metals (e.g., Cu⁺ for click chemistry) .
- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd) yields amino derivatives for further functionalization .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize catalytic cycles .
Example : demonstrated nitro reduction to an amine, enabling subsequent coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
